4-Benzyl-2-(fluoromethyl)morpholine

Descripción general

Descripción

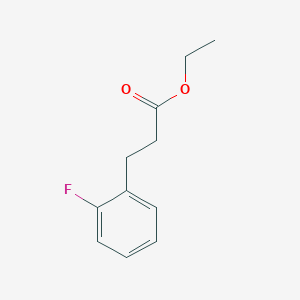

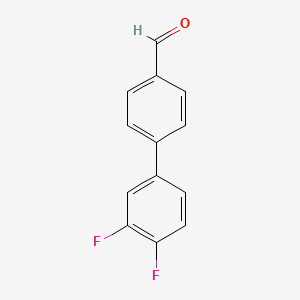

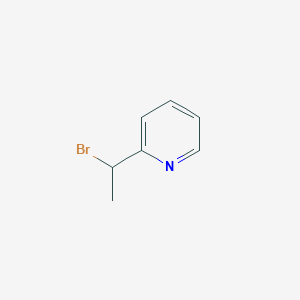

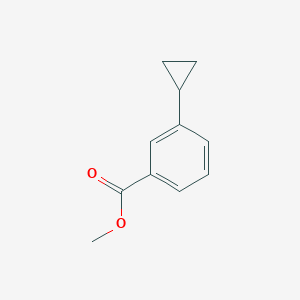

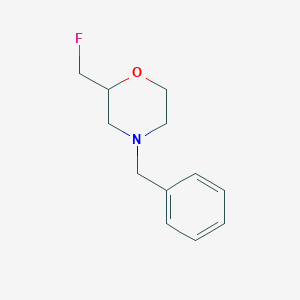

4-Benzyl-2-(fluoromethyl)morpholine is a chemical compound with the molecular formula C12H16FNO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of morpholines, including 4-Benzyl-2-(fluoromethyl)morpholine, has seen significant progress recently. The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-(fluoromethyl)morpholine is represented by the SMILES string FC1=CC=C (C=C1)OCC (OCC2)CN2CC3=CC=CC=C3 . The InChI key is DMCBMYVVXYFRRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Benzyl-2-(fluoromethyl)morpholine has a molecular weight of 209.2600 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Antifungal Properties

- A study synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and found some compounds, including those with a 4-fluorobenzyl moiety, to display high antifungal activity against certain fungi (Qu, Li, Xing, & Jiang, 2015).

Gastrokinetic Agents

- Research on compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide, revealed potent gastric emptying activity, indicating potential as gastrokinetic agents (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Synthesis of Enantiopure Compounds

- An efficient synthesis of enantiomerically pure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in synthesizing aprepitant, an NK1 receptor antagonist, was described in a study (Kolla, Elati, Arunagiri, Gangula, Vankawala, Anjaneyulu, Bhattacharya, Venkatraman, & Mathad, 2007).

Antibacterial and Antifungal Activities

- Novel compounds containing a morpholine moiety were evaluated for their antibacterial and antifungal activities, with some exhibiting potent effects compared to standard drugs (Patharia, Raut, Dhotre, & Pathan, 2020).

Synthesis of Bioactive Heterocycles

- A study reported the synthesis of a compound involving a morpholine moiety with antiproliferative activity against various types of neoplastic cells (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Analgesic and Anti-Inflammatory Activities

- Synthesized 4-(2-aminophenyl)morpholines were evaluated for analgesic, anti-inflammatory, antibacterial, and antifungal activities, with some compounds showing significant effects (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Antiviral Potential

- A study synthesized methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showingnanomolar inhibitory activity against hepatitis B virus in vitro, indicating potential as a new inhibitor of hepatitis B (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

Safety And Hazards

4-Benzyl-2-(fluoromethyl)morpholine is classified as a non-combustible solid . It is advised to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to keep the container tightly closed and to store it in a well-ventilated place .

Propiedades

IUPAC Name |

4-benzyl-2-(fluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDXLMOFFPZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439601 | |

| Record name | 4-benzyl-2-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-(fluoromethyl)morpholine | |

CAS RN |

763053-99-2 | |

| Record name | 4-benzyl-2-(fluoromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.